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Compound of Interest

Compound Name: 2-Chlorobenzoic Acid-13C7

Cat. No.: B12412596

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorobenzoic Acid-¹³C₇, a stable

isotope-labeled compound of significant interest in metabolic research and pharmaceutical

development. This document details its structure, properties, and synthesis, and provides

experimental protocols for its application in drug metabolism studies.

Core Concepts: Structure and Properties
2-Chlorobenzoic Acid-¹³C₇ is an isotopologue of 2-chlorobenzoic acid where all seven carbon

atoms have been replaced with the stable isotope carbon-13. This labeling imparts a significant

mass shift, making it an invaluable tool for tracing and quantification in complex biological

matrices without altering the compound's chemical properties.

Molecular Structure:
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Figure 1. Chemical structure of 2-Chlorobenzoic Acid. In the ¹³C₇ isotopologue, all carbon

atoms are ¹³C.

Physicochemical Properties:

The physicochemical properties of 2-Chlorobenzoic Acid-¹³C₇ are essentially identical to those

of its unlabeled counterpart.

Property Value Reference

Molecular Formula ¹³C₇H₅ClO₂ [1]

Molecular Weight 163.52 g/mol (for ¹³C₇) Calculated

Melting Point 142 °C [2]

Boiling Point 285 °C [2]

pKa 2.89 [2]

Appearance White solid [2]

Synthesis of 2-Chlorobenzoic Acid-¹³C₇
The synthesis of 2-Chlorobenzoic Acid-¹³C₇ involves the incorporation of the ¹³C₇-labeled

aromatic ring. A plausible synthetic route starts from uniformly ¹³C-labeled benzene, which is a

commercially available starting material.

Proposed Synthetic Pathway:
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Synthesis of 2-Chlorobenzoic Acid-¹³C₇

Toluene-¹³C₇

2-Chlorotoluene-¹³C₇

Chlorination

2-Chlorobenzoic Acid-¹³C₇

Oxidation
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A plausible synthetic route for 2-Chlorobenzoic Acid-¹³C₇.

Experimental Protocol: Synthesis of 2-Chlorotoluene-¹³C₇ (adapted from unlabeled synthesis)

This protocol is adapted from established methods for the synthesis of unlabeled o-

chlorotoluene.[3] The starting material would be Toluene-¹³C₇.

Diazotization of o-Toluidine-¹³C₇:

In a suitable reaction vessel, suspend o-toluidine-¹³C₇ (1 mole) in hydrochloric acid.

Cool the mixture to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (1 mole) in water, maintaining the temperature

below 5 °C to form the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution of cuprous chloride in hydrochloric acid.
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Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature. Nitrogen gas will evolve as the

diazonium group is replaced by chlorine.

The reaction mixture is then steam distilled to isolate the crude 2-chlorotoluene-¹³C₇.

Purification:

Separate the organic layer and wash it with concentrated sulfuric acid to remove cresol

and azo compound impurities.

Wash with water and dry over anhydrous calcium chloride.

Distill the crude product to obtain pure 2-chlorotoluene-¹³C₇.

Experimental Protocol: Oxidation of 2-Chlorotoluene-¹³C₇ to 2-Chlorobenzoic Acid-¹³C₇

This protocol is based on the permanganate oxidation of the corresponding unlabeled

compound.[4][5]

Reaction Setup:

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorotoluene-¹³C₇ (1

mole), potassium permanganate (2 moles), and a solution of sodium hydroxide in water.

Oxidation:

Heat the mixture to reflux for several hours until the purple color of the permanganate has

disappeared, indicating the completion of the oxidation.

Workup and Isolation:

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

Acidify the filtrate with hydrochloric acid to precipitate the 2-Chlorobenzoic Acid-¹³C₇.
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Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable

solvent (e.g., ethanol/water) to obtain the pure product.

Analytical Characterization
The identity and purity of 2-Chlorobenzoic Acid-¹³C₇ are confirmed using mass spectrometry

and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry:

The mass spectrum of 2-Chlorobenzoic Acid-¹³C₇ will show a molecular ion peak corresponding

to its increased molecular weight. The presence of chlorine will result in a characteristic M+2

isotopic pattern.

Ion Expected m/z

[M]⁺ (for ¹³C₇³⁵Cl) 163

[M+2]⁺ (for ¹³C₇³⁷Cl) 165

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of the fully labeled compound will exhibit complex splitting patterns due

to ¹³C-¹³C coupling. The chemical shifts, however, will be very similar to the unlabeled

compound.

Predicted ¹³C NMR Chemical Shifts (based on unlabeled compound data):[6]
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Carbon Position Chemical Shift (ppm)

C=O ~171.1

C-Cl ~134.8

C-COOH ~133.7

CH ~132.5

CH ~131.6

CH ~128.5

CH ~126.8

Application in Drug Development: In Vitro
Metabolism Studies
2-Chlorobenzoic Acid-¹³C₇ is a valuable tool for studying the metabolic fate of drugs containing

a 2-chlorobenzoic acid moiety. The following protocol outlines a typical in vitro metabolism

study using human liver microsomes.

Experimental Workflow for In Vitro Metabolism Study:
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In Vitro Metabolism Workflow

Incubate 2-Chlorobenzoic Acid-¹³C₇

with Human Liver Microsomes and NADPH

Quench Reaction
(e.g., with acetonitrile)

Sample Preparation
(Centrifugation, SPE)

LC-MS/MS Analysis

Data Analysis
(Metabolite Identification and Quantification)

Click to download full resolution via product page

Workflow for an in vitro drug metabolism study.

Detailed Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol is a general guideline and may require optimization for specific applications.[7][8]

Preparation of Incubation Mixture:

In a microcentrifuge tube, prepare the incubation mixture containing:

Human liver microsomes (e.g., 0.5 mg/mL protein)

Phosphate buffer (e.g., 100 mM, pH 7.4)
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2-Chlorobenzoic Acid-¹³C₇ (e.g., 1 µM)

Pre-incubate the mixture at 37 °C for 5 minutes.

Initiation of Reaction:

Initiate the metabolic reaction by adding an NADPH-regenerating system (or NADPH).

Incubation:

Incubate the reaction mixture at 37 °C for a specified time course (e.g., 0, 15, 30, 60

minutes).

Termination of Reaction:

Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an

internal standard).

Sample Processing:

Vortex the samples and centrifuge to pellet the precipitated protein.

Transfer the supernatant to a new tube for analysis. Further solid-phase extraction (SPE)

may be necessary to concentrate the analytes and remove interfering substances.

LC-MS/MS Analysis:

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to

separate and detect the parent compound and its metabolites.

The use of the ¹³C₇-labeled compound allows for easy differentiation of drug-related

material from endogenous matrix components.

Biotransformation Pathway of 2-Chlorobenzoic Acid:

The primary metabolic pathway for 2-chlorobenzoic acid in mammalian systems is expected to

be hydroxylation of the aromatic ring, followed by conjugation.
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Biotransformation of 2-Chlorobenzoic Acid

2-Chlorobenzoic Acid-¹³C₇

Hydroxy-2-chlorobenzoic Acid-¹³C₇

Phase I: Hydroxylation (CYP450)

Glucuronide or Sulfate Conjugate

Phase II: Conjugation (UGTs, SULTs)
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Expected biotransformation pathway in mammalian systems.

Data Presentation
Quantitative data from metabolic stability studies are typically presented in tabular format to

facilitate comparison and analysis.

Table 1: Hypothetical Metabolic Stability of 2-Chlorobenzoic Acid-¹³C₇ in Human Liver

Microsomes

Time (min) % Parent Compound Remaining

0 100

15 85

30 70

60 50
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From this data, key pharmacokinetic parameters such as the in vitro half-life (t₁/₂) and intrinsic

clearance (CLᵢₙₜ) can be calculated.

Conclusion
2-Chlorobenzoic Acid-¹³C₇ is a powerful tool for researchers and scientists in the field of drug

development. Its use in metabolic studies allows for the unambiguous identification and

quantification of metabolites, providing crucial data for understanding the absorption,

distribution, metabolism, and excretion (ADME) properties of new chemical entities. The

detailed protocols and conceptual frameworks provided in this guide serve as a valuable

resource for the effective application of this stable isotope-labeled compound in pharmaceutical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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